Cas no 2167832-54-2 (1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide)

1-{2-アミノビシクロ[2.2.1]ヘプタン-1-イル}-N-メチルメタンスルホンアミドは、ビシクロ構造とアミン基、スルホンアミド基を有する特異な化合物です。この分子の剛直なビシクロ骨格は立体選択性を高め、医薬品中間体や生化学研究における標的分子としての有用性を向上させます。アミン基とスルホンアミド基の共存により、両性電解質的特性を示し、生体適合性材料や酵素阻害剤開発への応用が期待されます。特に、立体障害効果による代謝安定性の向上が特徴で、創薬分野でのリード化合物候補として注目されています。分子内水素結合ネットワークの形成可能性も、その特異的な物性に寄与しています。

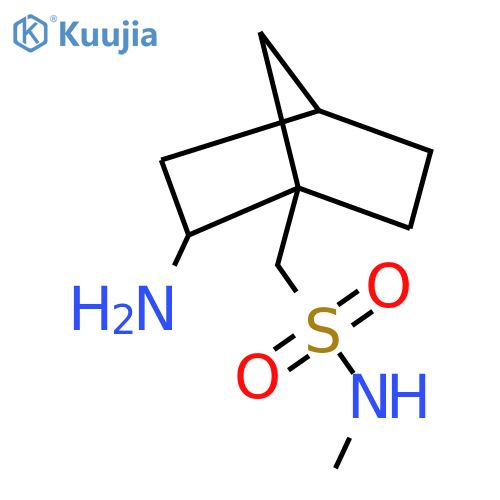

2167832-54-2 structure

商品名:1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide

1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide

- EN300-1478256

- 2167832-54-2

- 1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide

-

- インチ: 1S/C9H18N2O2S/c1-11-14(12,13)6-9-3-2-7(5-9)4-8(9)10/h7-8,11H,2-6,10H2,1H3

- InChIKey: FIQCGXBVLJBQSJ-UHFFFAOYSA-N

- ほほえんだ: S(CC12CCC(CC1N)C2)(NC)(=O)=O

計算された属性

- せいみつぶんしりょう: 218.10889899g/mol

- どういたいしつりょう: 218.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 80.6Ų

1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478256-50mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 50mg |

$1500.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-500mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 500mg |

$1714.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-10000mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 10000mg |

$7681.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-1.0g |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1478256-250mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 250mg |

$1642.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-1000mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 1000mg |

$1785.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-5000mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 5000mg |

$5179.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-100mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 100mg |

$1572.0 | 2023-09-28 | ||

| Enamine | EN300-1478256-2500mg |

1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |

2167832-54-2 | 2500mg |

$3501.0 | 2023-09-28 |

1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

2167832-54-2 (1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量